molecular formula C23H32N2O3 B6010843 2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol

2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B6010843
M. Wt: 384.5 g/mol
InChI Key: PYPOGKZDZXWLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that the compound acts as an agonist or antagonist of specific receptors in the body. The compound may also affect the activity of enzymes or other proteins involved in various biological processes.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function. The compound has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its high potency and selectivity. The compound can be used at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol. One of the areas of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. Further studies are needed to understand the compound's mechanism of action and its effects on different biological processes. The compound's potential as a drug delivery system is also an area of interest for future research.
Conclusion
This compound is a promising compound that has significant potential in scientific research. The compound's pharmacological properties have been studied extensively, and the results have been promising. The compound's high potency and selectivity make it an attractive candidate for further research. The development of efficient synthesis methods and the investigation of the compound's potential as a therapeutic agent are areas of interest for future research.

Synthesis Methods

The synthesis of 2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol has been reported using different methods. One of the most common methods involves the reaction of 1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)piperazine with ethylene oxide in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction takes place under mild conditions, and the yield of the product is high.

Scientific Research Applications

2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential pharmacological properties. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo, and the results have been promising.

Properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-3-28-23-10-5-4-8-20(23)17-25-13-12-24(18-21(25)11-14-26)16-19-7-6-9-22(15-19)27-2/h4-10,15,21,26H,3,11-14,16-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPOGKZDZXWLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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